Trimethyl benzene-1,3,5-tricarboxylate

Catalog No.
S703865
CAS No.
2672-58-4
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl benzene-1,3,5-tricarboxylate

CAS Number

2672-58-4

Product Name

Trimethyl benzene-1,3,5-tricarboxylate

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Synthesis of Metal-Organic Frameworks (MOFs)

Trimethyl benzene-1,3,5-tricarboxylate (also known as trimethyl trimesate) finds its primary application in scientific research related to the synthesis of Metal-Organic Frameworks (MOFs) []. MOFs are a class of crystalline materials with highly porous structures formed by linking metal ions or clusters with organic linker molecules. Trimethyl trimesate acts as a versatile linker molecule due to its:

  • Chemical functionality: The presence of three ester groups (C=O-O-CH3) allows trimethyl trimesate to readily bind to various metal ions through coordination bonds, forming the structural backbone of MOFs [].
  • Thermal stability: The molecule exhibits good thermal stability, allowing its use in MOF synthesis processes involving elevated temperatures [].

One example of its use involves the synthesis of yttrium trimesates with open frameworks. These MOFs possess high surface area and thermal stability, making them potentially useful for applications like gas separation and catalysis [].

Other Potential Applications

While research on trimethyl trimesate is primarily focused on MOF synthesis, there are indications of its potential applications in other areas:

  • Organic synthesis: Limited studies suggest its use as a starting material for the synthesis of other organic compounds [].
  • Polymers: Preliminary research explores its potential use as a building block for the development of novel polymers.

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl 1,3,5-benzenetricarboxylate, is an organic compound with the molecular formula C12H12O6C_{12}H_{12}O_{6} and a molecular weight of 252.22 g/mol. It is characterized by the presence of three carboxylate groups attached to a benzene ring, specifically at the 1, 3, and 5 positions. This compound appears as a white or off-white crystalline powder and has a melting point ranging from 144°C to 147°C . Its structure can be represented by the InChIKey RGCHNYAILFZUPL-UHFFFAOYSA-N .

  • While detailed safety data is not extensively available, TMBT should be handled with care as most organic compounds.
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling TMBT [].
Typical of esters and aromatic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield trimethyl benzenetricarboxylic acid.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where electrophiles attack the ring, influenced by the electron-withdrawing nature of the carboxylate groups.

Trimethyl benzene-1,3,5-tricarboxylate can be synthesized through several methods:

  • Esterification: Reacting trimesic acid with methanol in the presence of an acid catalyst leads to the formation of trimethyl benzene-1,3,5-tricarboxylate.
  • Methylation: Using methyl iodide or dimethyl sulfate in a nucleophilic substitution reaction with benzenetricarboxylic acid derivatives can yield this compound.
  • Direct Synthesis from Benzene: Starting from benzene and using carbon dioxide in a controlled environment with suitable catalysts could theoretically produce this compound through carboxylation reactions.

Trimethyl benzene-1,3,5-tricarboxylate has several applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other chemical compounds.
  • Plasticizers: Due to its ester nature, it may be used in formulating plasticizers for polymers.
  • Pharmaceuticals: Potential applications in drug formulation due to its structural properties.

Several compounds share structural similarities with trimethyl benzene-1,3,5-tricarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
Trimethyl benzene-1,3,5-tricarboxylateC12H12O6252.22 g/molThree carboxylate groups on a benzene ring
Triethyl benzene-1,3,5-tricarboxylateC15H18O6282.30 g/molSimilar structure but with ethyl groups
Trimethyl benzenedicarboxylateC10H10O4210.18 g/molTwo carboxylate groups
Dimethyl phthalateC10H10O4194.20 g/molContains two carboxylic acid groups on a phthalic structure

Trimethyl benzene-1,3,5-tricarboxylate is unique due to its specific arrangement of three methoxycarbonyl groups on the aromatic ring compared to other similar compounds which may have different substituents or fewer carboxylic groups. This structural configuration may influence its chemical reactivity and potential applications in synthesis and material science .

XLogP3

1.5

Other CAS

2672-58-4

Wikipedia

Trimethyl trimesate

Dates

Modify: 2023-08-15

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